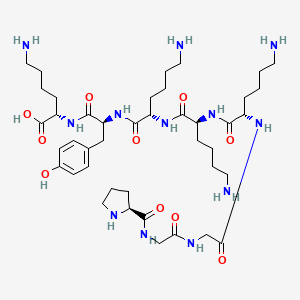
L-Lysine, L-prolylglycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysine, L-prolylglycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl- is a complex peptide compound composed of multiple amino acids. This compound is of significant interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. The unique sequence of amino acids in this compound contributes to its distinct properties and functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-prolylglycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, biotechnological approaches using genetically engineered microorganisms can be explored for the production of peptide compounds.
Chemical Reactions Analysis
Types of Reactions
L-Lysine, L-prolylglycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups in lysine residues can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracetic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Acylation can be performed using acetic anhydride, while alkylation can be achieved using alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while acylation of lysine residues can result in N-acetylated lysine.
Scientific Research Applications
L-Lysine, L-prolylglycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of biomaterials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of L-Lysine, L-prolylglycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl- involves its interaction with specific molecular targets and pathways. The lysine residues can participate in hydrogen bonding and electrostatic interactions, while the tyrosine residue can engage in aromatic stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
L-Lysine, L-prolylglycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-phenylalanine-: Similar structure but with phenylalanine instead of tyrosine.
L-Lysine, L-prolylglycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-serine-: Contains serine instead of tyrosine, affecting its hydrophilicity and reactivity.
Uniqueness
L-Lysine, L-prolylglycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl- is unique due to the presence of multiple lysine residues, which enhance its ability to form strong electrostatic interactions. The inclusion of tyrosine adds aromatic character, allowing for additional interactions such as π-π stacking. These features make it a versatile compound for various applications.
Properties
CAS No. |
340250-33-1 |
|---|---|
Molecular Formula |
C42H72N12O10 |
Molecular Weight |
905.1 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C42H72N12O10/c43-19-5-1-10-30(50-36(57)26-48-35(56)25-49-37(58)29-14-9-23-47-29)38(59)51-31(11-2-6-20-44)39(60)52-32(12-3-7-21-45)40(61)54-34(24-27-15-17-28(55)18-16-27)41(62)53-33(42(63)64)13-4-8-22-46/h15-18,29-34,47,55H,1-14,19-26,43-46H2,(H,48,56)(H,49,58)(H,50,57)(H,51,59)(H,52,60)(H,53,62)(H,54,61)(H,63,64)/t29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
UXDKVTUFTOHJFE-CVUOCSEZSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















